Pronethalol

Description

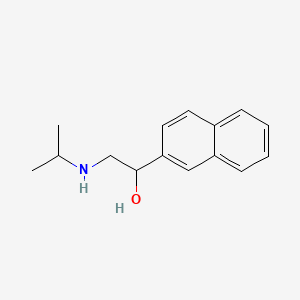

Structure

3D Structure

Propriétés

IUPAC Name |

1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSANNODOVBCST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021193 |

Source

|

| Record name | Pronethalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-80-8 |

Source

|

| Record name | Pronethalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pronetalol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pronethalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRONETALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBP4RT1IMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pronethalol: A Technical Guide to its Mechanism of Action as a Non-Selective Beta-Blocker

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular and cellular mechanisms underlying the action of pronethalol, a pioneering non-selective beta-adrenergic receptor antagonist. It details its interaction with beta-adrenergic receptors, the consequent effects on intracellular signaling pathways, and the experimental methodologies used to characterize its pharmacological profile.

Core Mechanism of Action: Competitive Antagonism

Pronethalol functions as a competitive antagonist at both β1- and β2-adrenergic receptors.[1][2][3] This non-selective action means it competes with endogenous catecholamines, such as epinephrine (adrenaline) and norepinephrine (noradrenaline), for the same binding sites on these receptors.[4][5] By binding to the receptors without activating them, pronethalol effectively blocks the signal transduction that would normally occur upon agonist binding. This inhibition of sympathetic stimulation forms the basis of its therapeutic effects and its side-effect profile.[2][5] Being a competitive antagonist, its effects can be surmounted by increasing the concentration of the agonist.

The blockade of β1-adrenergic receptors, predominantly located in the heart, leads to a reduction in heart rate (negative chronotropy) and the force of cardiac contraction (negative inotropy).[4] The antagonism of β2-adrenergic receptors, which are found in the smooth muscle of the bronchi and blood vessels, can lead to bronchoconstriction and vasoconstriction.[3][5]

Impact on Intracellular Signaling Pathways

The primary signaling pathway affected by pronethalol's antagonism is the canonical Gs protein-coupled receptor (GPCR) cascade. Under normal physiological conditions, the binding of an agonist (like epinephrine) to a beta-adrenergic receptor activates the associated stimulatory G protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Pronethalol, by blocking the initial agonist binding, prevents the activation of this entire cascade, leading to a decrease in intracellular cAMP levels and subsequent downstream effects.

Figure 1: Agonist-activated beta-adrenergic signaling pathway.

Pronethalol's intervention occurs at the initial binding step, effectively halting the downstream signaling cascade.

Figure 2: Pronethalol's competitive antagonism of the β-adrenergic receptor.

Quantitative Pharmacology

The affinity and potency of pronethalol are determined through various in vitro assays. Although much of the extensive characterization has been performed on its successor, propranolol, the available data for pronethalol and related non-selective beta-blockers illustrate their interaction with β1- and β2-adrenergic receptors.

Table 1: Binding Affinity of Non-Selective Beta-Blockers

| Compound | Receptor Subtype | Species | Assay Type | pKi Value | Reference |

|---|---|---|---|---|---|

| Propranolol | β1-Adrenergic | Human | Radioligand Binding | 9.02 ± 0.04 | [7] |

| Propranolol | β2-Adrenergic | Human | Radioligand Binding | Not specified | |

| Propranolol | β1-Adrenergic | Rat | Radioligand Binding | Not specified | [8] |

| Propranolol | β2-Adrenergic | Rat | Radioligand Binding | Not specified |[8] |

Note: pKi is the negative logarithm of the inhibition constant (Ki), with higher values indicating greater binding affinity. Data for pronethalol is limited in publicly available databases, hence propranolol is shown as a close structural and functional analog.

Table 2: Functional Antagonism of Non-Selective Beta-Blockers

| Compound | Receptor Subtype | Tissue/System | Assay Type | pA2 Value | Reference |

|---|---|---|---|---|---|

| Propranolol | β1/β2 | Guinea-pig Trachea | Schild Analysis | Not specified | [9] |

| Propranolol | β1 | Human Heart | Schild Analysis | 8.5 (vs. Noradrenaline) | [10] |

| Propranolol | β2 | Human Heart | Schild Analysis | 8.9 (vs. Adrenaline) |[10] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response. For a competitive antagonist, pA2 is theoretically equal to pKB.[11]

Experimental Protocols

The characterization of pronethalol's mechanism of action relies on established pharmacological assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor.[12][13][14] It involves incubating a preparation of cell membranes containing the receptor of interest with a fixed concentration of a radiolabeled ligand (e.g., ³H-dihydroalprenolol) and varying concentrations of the unlabeled competitor drug (pronethalol).

Methodology:

-

Membrane Preparation: Tissues or cells expressing β-adrenergic receptors are homogenized and centrifuged to isolate a membrane-enriched fraction.[15] Protein concentration is determined.

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of pronethalol in a suitable buffer.[15]

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the receptor-bound radioligand from the free radioligand in the solution.[15] The filters are washed to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of pronethalol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[15]

Figure 3: Workflow for a competitive radioligand binding assay.

Functional Assay: cAMP Measurement

Functional assays assess the ability of an antagonist to inhibit the physiological response to an agonist. Measuring the inhibition of agonist-stimulated cAMP production is a common method for β-adrenergic receptor antagonists.[16][17][18]

Methodology:

-

Cell Culture: Cells expressing the target β-adrenergic receptor are cultured in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of pronethalol.

-

Stimulation: A fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) is added to stimulate adenylyl cyclase and cAMP production.

-

Cell Lysis and Detection: After a set incubation time, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassays (e.g., HTRF, AlphaScreen) or bioluminescence (e.g., GloSensor).[17][19][20]

-

Data Analysis: The concentration of pronethalol that causes a 50% inhibition of the agonist-induced cAMP response (IC50) is determined.

Figure 4: Workflow for a cAMP functional assay.

Schild Analysis

Schild analysis is a robust method used in functional studies to determine the affinity (pA2 value) of a competitive antagonist.[21] It is independent of the agonist's efficacy and the specific cellular response being measured.[22]

Methodology:

-

Agonist Dose-Response: A cumulative concentration-response curve for a β-agonist is generated.

-

Antagonist Incubation: The tissue or cell preparation is incubated with a fixed concentration of pronethalol until equilibrium is reached.

-

Shifted Dose-Response: A second agonist concentration-response curve is generated in the presence of pronethalol. This should result in a parallel rightward shift of the curve without a change in the maximum response for a competitive antagonist.[11]

-

Repeat: Steps 2 and 3 are repeated with several different concentrations of pronethalol.

-

Calculate Dose Ratio: For each concentration of pronethalol, the dose ratio (r) is calculated. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.[21]

-

Schild Plot: A graph of log(r-1) versus the log of the molar concentration of pronethalol is plotted. For a competitive antagonist, this plot should be a straight line with a slope of 1.[21][22] The x-intercept of this line is the pA2 value.

Figure 5: Logical workflow for Schild analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta blocker - Wikipedia [en.wikipedia.org]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Propranolol - Wikipedia [en.wikipedia.org]

- 6. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 7. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Pharmacological characterization of the beta-adrenoceptor that mediates the relaxant response to noradrenaline in guinea-pig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. pdspdb.unc.edu [pdspdb.unc.edu]

- 17. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 18. promega.com [promega.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. Schild equation - Wikipedia [en.wikipedia.org]

- 22. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Revolution: A Technical Guide to the Discovery of Pronethalol and its Pivotal Role in the Development of Propranolol

A deep dive into the pharmacological breakthroughs that redefined cardiovascular medicine.

This technical guide provides a comprehensive overview of the discovery of pronethalol, the first clinically effective beta-adrenergic antagonist, and its direct lineage to the development of the landmark drug, propranolol. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the scientific journey, experimental methodologies, and signaling pathways that underpin this critical chapter in pharmaceutical history.

From Theory to Therapy: The Genesis of Beta-Blockade

The story of pronethalol and propranolol begins with the foundational work of Sir James Black, a Scottish pharmacologist who sought to develop a new class of drugs to treat angina pectoris.[1] His research was built upon Raymond P. Ahlquist's 1948 hypothesis of dual-adrenergic receptors, designated as alpha (α) and beta (β).[1] Black aimed to create a compound that could block the β-receptors in the heart, thereby reducing the cardiac workload and oxygen demand in patients with angina.[2]

The initial breakthrough came with the synthesis of dichloroisoprenaline (DCI), a compound that demonstrated β-antagonist activity but was unsuitable for clinical use.[1] This led Black's team at Imperial Chemical Industries (ICI) to synthesize a series of analogues, culminating in the development of pronethalol (originally known as nethalide or compound 38,174) in 1960.[2][3] Pronethalol became the first beta-blocker to be used in a clinical setting.[1]

However, the promise of pronethalol was short-lived. In 1963, long-term toxicity studies revealed that pronethalol was a moderately potent carcinogen in mice, causing thymic lymphosarcomas after prolonged administration. This discovery necessitated the withdrawal of pronethalol and spurred the search for a safer alternative.

The critical advancement came with a subtle but profound structural modification. By inserting an oxymethylene bridge into the arylethanolamine structure of pronethalol, researchers at ICI created propranolol.[1] This new compound not only lacked the carcinogenicity of its predecessor but also exhibited significantly higher potency as a β-adrenergic antagonist. Propranolol was launched in 1965 and went on to revolutionize the treatment of a wide range of cardiovascular diseases, including hypertension, arrhythmias, and myocardial infarction.[2]

Below is a diagram illustrating the logical progression from Ahlquist's initial theory to the development of propranolol.

Comparative Pharmacology: Pronethalol vs. Propranolol

Propranolol demonstrated a marked increase in potency as a β-adrenergic antagonist compared to pronethalol. The following tables summarize the quantitative data from comparative studies conducted in the mid-1960s.

Table 1: Acute Toxicity in Mice

| Compound | Route of Administration | LD50 (mg/kg) |

| Pronethalol | Oral | ~549 |

| Propranolol | Oral | ~511 |

| Pronethalol | Intravenous | ~46 |

| Propranolol | Intravenous | ~42 |

Data sourced from Black, Duncan, and Shanks (1965).

Table 2: Relative Potency in Antagonizing Isoprenaline-Induced Tachycardia

| Animal Model | Relative Potency (Propranolol vs. Pronethalol) |

| Anesthetized Cats | ~10 times more active |

| Anesthetized Dogs | ~10 times more active |

Data sourced from Black, Duncan, and Shanks (1965).

Experimental Protocols

The following are representative experimental protocols from the era of pronethalol and propranolol's development, reconstructed from the descriptions provided in key publications.

Synthesis of Pronethalol (Representative Method)

Objective: To synthesize 2-amino-1-(2-naphthyl)ethanol derivatives.

Materials:

-

2-Naphthol

-

Epichlorohydrin

-

Isopropylamine

-

Suitable solvents (e.g., ethanol, benzene)

-

Base (e.g., sodium hydroxide)

Procedure:

-

Formation of the epoxide: 2-Naphthol is reacted with epichlorohydrin in the presence of a base to form 1-(2-naphthoxy)-2,3-epoxypropane.

-

Ring opening: The resulting epoxide is then treated with isopropylamine. The amine attacks the terminal carbon of the epoxide ring, opening it to form the final pronethalol product (1-(2-naphthoxy)-3-(isopropylamino)propan-2-ol).

-

Purification: The crude product is purified by recrystallization from a suitable solvent.

In Vitro Assessment of β-Adrenergic Antagonism: Isolated Guinea Pig Atrial Strip Assay

This in vitro assay was crucial for determining the potency of β-adrenergic antagonists.

Objective: To quantify the antagonistic effect of pronethalol and propranolol on the chronotropic effects of adrenaline in isolated guinea pig atrial tissue.

Materials:

-

Guinea pig

-

Krebs-Henseleit solution

-

Adrenaline

-

Pronethalol

-

Propranolol

-

Organ bath with temperature control and oxygenation

-

Isotonic transducer and recording equipment (kymograph)

Procedure:

-

Tissue Preparation: A guinea pig is euthanized, and the heart is rapidly excised. The right atrium is isolated and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Transducer Attachment: The atrial strip is connected to an isotonic transducer to record the rate of contraction.

-

Control Response: A cumulative dose-response curve for adrenaline is established to determine the baseline chronotropic effect.

-

Antagonist Incubation: The tissue is washed, and a known concentration of the antagonist (pronethalol or propranolol) is added to the organ bath and allowed to incubate.

-

Post-Antagonist Response: The cumulative dose-response to adrenaline is repeated in the presence of the antagonist.

-

Data Analysis: The degree of rightward shift in the adrenaline dose-response curve is measured to determine the potency of the antagonist.

In Vivo Assessment of β-Adrenergic Antagonism: Antagonism of Isoprenaline-Induced Tachycardia in Anesthetized Animals

Objective: To assess the in vivo potency of pronethalol and propranolol by measuring their ability to block the heart rate increase induced by isoprenaline.

Materials:

-

Cats or dogs

-

Anesthetic (e.g., chloralose)

-

Isoprenaline

-

Pronethalol

-

Propranolol

-

Surgical equipment for catheterization

-

Blood pressure and heart rate monitoring equipment

Procedure:

-

Anesthesia and Instrumentation: The animal is anesthetized, and catheters are placed for drug administration (intravenous) and for monitoring arterial blood pressure and heart rate.

-

Control Response: A baseline heart rate is established. A standard dose of isoprenaline is administered intravenously, and the peak increase in heart rate is recorded.

-

Antagonist Administration: A dose of the antagonist (pronethalol or propranolol) is administered intravenously.

-

Post-Antagonist Challenge: After a set period, the same dose of isoprenaline is administered again, and the resulting increase in heart rate is recorded.

-

Data Analysis: The percentage reduction in the isoprenaline-induced tachycardia is calculated to determine the antagonist's potency. This can be repeated with increasing doses of the antagonist to establish a dose-response relationship.

Chronic Toxicity and Carcinogenicity Study in Mice (Representative Protocol)

The following represents a likely protocol for the carcinogenicity studies of pronethalol in the early 1960s, based on the findings of Paget (1963).

Objective: To assess the long-term safety and potential carcinogenicity of pronethalol in mice.

Materials:

-

A large cohort of mice of a specific strain

-

Pronethalol

-

Vehicle for administration (e.g., in feed or by gavage)

-

Standard laboratory animal housing and care facilities

Procedure:

-

Animal Allocation: Mice are randomly assigned to a control group and one or more pronethalol treatment groups at different dose levels.

-

Dosing: Pronethalol is administered continuously, typically mixed in the feed, for an extended period (e.g., up to 2 years, though tumors were observed as early as 10 weeks).

-

Clinical Observation: Animals are observed daily for any signs of toxicity, including changes in appearance, behavior, and body weight.

-

Pathology: At the end of the study, or when animals become moribund, a full necropsy is performed. All major organs are examined macroscopically, and tissues are collected for histopathological analysis.

-

Data Analysis: The incidence and type of tumors in the treated groups are compared to the control group to determine the carcinogenic potential of the compound.

Mechanism of Action and Signaling Pathway

Pronethalol and propranolol are non-selective β-adrenergic receptor antagonists, meaning they block both β1 and β2 receptors. These receptors are G-protein coupled receptors (GPCRs). When stimulated by catecholamines like adrenaline and noradrenaline, they activate a downstream signaling cascade.

The blockade of β1-adrenergic receptors in the heart is the primary mechanism for the anti-anginal and anti-hypertensive effects of these drugs. This blockade leads to a decrease in heart rate (negative chronotropy), a reduction in the force of cardiac contraction (negative inotropy), and slowed atrioventricular conduction.

The diagram below illustrates the canonical β-adrenergic signaling pathway and the point of inhibition by pronethalol and propranolol.

References

- 1. Putting Theory into Practice: James Black, Receptor Theory and the Development of the Beta-Blockers at ICI, 1958–1978 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of a new adrenergic beta-receptor-blocking compound (Nethalide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COMPARISON OF SOME PROPERTIES OF PRONETHALOL AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantiomers of Pronethalol and Their Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pronethalol, a pioneering non-selective β-adrenergic receptor antagonist, serves as a critical case study in the importance of stereochemistry in pharmacology. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (R)-pronethalol and (S)-pronethalol. This guide provides a detailed exploration of the distinct chemical and pharmacological properties of these enantiomers. It covers their profound differences in receptor binding affinity, biological activity, and metabolic pathways. Furthermore, this document furnishes detailed experimental protocols for key assays and visualizes complex biological and experimental processes to support research and development in the field of adrenergic receptor pharmacology.

Introduction

Pronethalol was one of the first β-adrenergic antagonists to be synthesized and clinically investigated. Although its use was discontinued due to concerns about carcinogenicity in animal models, its development paved the way for successor compounds like propranolol and revolutionized the treatment of cardiovascular diseases.[1] The core structure of pronethalol features a stereocenter, leading to the existence of (R) and (S) enantiomers. It is now a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different absorption, distribution, metabolism, excretion (ADME), and pharmacodynamic properties. In the case of β-blockers, the biological activity is predominantly associated with one enantiomer, highlighting the critical need to study each stereoisomer independently.

Chemical and Physical Properties

The fundamental properties of pronethalol are summarized below. The primary difference between the enantiomers lies not in their basic physical properties but in their interaction with chiral environments, such as biological receptors.

| Property | Value |

| Chemical Name | 1-(naphthalen-2-yl)-2-(propan-2-ylamino)ethanol |

| Molecular Formula | C₁₅H₁₉NO |

| Molecular Weight | 229.32 g/mol |

| Chirality | Contains one stereocenter |

| Enantiomers | (R)-pronethalol and (S)-pronethalol |

Stereoselective Pharmacology and Receptor Binding

The most significant difference between the pronethalol enantiomers is their interaction with β-adrenergic receptors. The β-blocking activity resides almost exclusively in one of the isomers.

Differential Potency

The (R)-(–)-enantiomer of pronethalol is markedly more potent as a β-adrenergic antagonist than its (S)-(+)-counterpart. Studies have shown that the (R)-(–)-enantiomer is approximately 49 times more active than the (S)-(+)-form in its β-blocking effects.[1] This pronounced stereoselectivity is a hallmark of the arylalkanolamine class of β-blockers.

In contrast, other pharmacological effects may not exhibit the same degree of stereoselectivity. For instance, the antidysrhythmic activity of racemic pronethalol against ouabain- and adrenalin-induced arrhythmias was found to be similar to the (S)-(+)-isomer, while the more potent β-blocking (R)-(–)-isomer showed only low activity in this context, suggesting a non-specific, membrane-stabilizing effect independent of β-receptor blockade.[1]

| Enantiomer | Relative β-Blocking Activity | Notes |

| (R)-(–)-Pronethalol | ~49x more active | The eutomer; responsible for the therapeutic β-blocking effect. |

| (S)-(+)-Pronethalol | ~1x | The distomer; exhibits significantly lower β-blocking activity but may contribute to non-specific effects. |

β-Adrenergic Receptor Signaling Pathway

Pronethalol exerts its effect by competitively antagonizing the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the Gs alpha subunit. This in turn activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to various downstream cellular responses, such as increased heart rate and contractility. The (R)-enantiomer of pronethalol effectively blocks this cascade.

Stereoselective Metabolism

While detailed metabolic studies specifically on pronethalol enantiomers are less common than for its successor propranolol, the principles of stereoselective metabolism apply. Different enantiomers can be metabolized at different rates and through different pathways by cytochrome P450 enzymes.[1]

For the closely related propranolol, it is known that:

-

At lower concentrations, the (R)-(+)-enantiomer is metabolized preferentially.[1]

-

At higher concentrations, the (S)-(–)-enantiomer is metabolized first due to saturation of the first-pass metabolism of the (R)-(+)-isomer.[1]

-

Ring oxidation strongly favors the (+)-propranolol enantiomer, leading to a greater bioavailability of the more pharmacologically active (-)-propranolol.[2]

These findings suggest that the pharmacokinetics of pronethalol would likely also be stereoselective, potentially leading to a different plasma concentration ratio of the enantiomers than the 1:1 ratio administered in a racemic mixture.

Experimental Protocols

Characterizing the properties of pronethalol enantiomers requires specific in-vitro assays. The following sections provide detailed methodologies for key experiments.

Chiral Resolution of Pronethalol

To study the individual enantiomers, they must first be separated from the racemic mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method.

Objective: To separate (R)- and (S)-pronethalol from a racemic mixture.

Methodology:

-

Column Selection: A polysaccharide-based CSP, such as one coated with an amylose or cellulose derivative (e.g., Kromasil 5-Amycoat), is effective for this class of compounds.[3]

-

Mobile Phase Preparation: A typical mobile phase consists of a non-polar solvent (e.g., n-Hexane or n-heptane), an alcohol modifier (e.g., isopropanol or ethanol), and a basic additive to improve peak shape and resolution (e.g., diethylamine or ammonia).[3][4]

-

Example Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v).[5]

-

-

Sample Preparation: Dissolve racemic pronethalol hydrochloride in the mobile phase or a compatible solvent like ethanol to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the working standard of the racemic mixture to determine the retention times of the two enantiomers. c. If a pure standard of one enantiomer (e.g., S-pronethalol) is available, inject it to confirm the elution order. Typically, the R(+) isomer shows higher retention on many polysaccharide-based CSPs.[5] d. For preparative separation, perform repeated injections and collect the fractions corresponding to each enantiomeric peak. e. Combine and evaporate the respective fractions under reduced pressure to recover the purified enantiomers. f. Assess the enantiomeric excess (e.e.) of the collected fractions by re-injecting a small sample onto the analytical column.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of each pronethalol enantiomer for β-adrenergic receptors. It measures the ability of the unlabeled enantiomer (the "competitor") to displace a specific radiolabeled ligand from the receptor.

Objective: To determine the Ki of (R)- and (S)-pronethalol for β₁ and β₂-adrenergic receptors.

Materials:

-

Receptor Source: Cell membranes from tissue (e.g., rat heart ventricles for β₁) or from cell lines expressing a specific receptor subtype (e.g., transfected COS-7 or HEK293 cells).[6]

-

Radioligand: A non-selective, high-affinity β-adrenergic antagonist, such as [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-cyanopindolol.

-

Competitors: Purified (R)- and (S)-pronethalol.

-

Non-specific Binding Control: A high concentration of a non-labeled β-blocker (e.g., 10 µM propranolol).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at incubation temperature.

-

Apparatus: 96-well plates, cell harvester, scintillation counter.

Methodology:

-

Membrane Preparation: a. Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. c. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. d. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Procedure: a. In a 96-well plate, set up reactions in triplicate for each concentration of the competitor. The final volume is typically 250 µL. b. Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically near its Kd value), and the membrane preparation (e.g., 50 µg protein). c. Non-specific Binding (NSB) Wells: Add the non-specific binding control (e.g., 10 µM propranolol), radioligand, and membranes. d. Competition Wells: Add a range of concentrations of the competitor ((R)- or (S)-pronethalol), radioligand, and membranes. e. Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration and Counting: a. Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand. c. Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the competitor. This will generate a sigmoidal dose-response curve. c. Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Adenylyl Cyclase Activity

This assay measures the functional consequence of receptor blockade by quantifying the production of cAMP. A decrease in agonist-stimulated cAMP production in the presence of an antagonist demonstrates its inhibitory effect.

Objective: To determine the potency of pronethalol enantiomers in inhibiting isoproterenol-stimulated adenylyl cyclase activity.

Methodology:

-

Membrane Preparation: Prepare cell or tissue membranes as described in the radioligand binding assay protocol.

-

Reaction Mixture: Prepare a master mix containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5).

-

Cofactors: MgCl₂ (e.g., 2 mM).

-

ATP Substrate: Including [α-³²P]ATP as a tracer.

-

ATP Regeneration System: (e.g., phosphocreatine and creatine kinase) to prevent ATP depletion and ADP inhibition.

-

cAMP Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent cAMP degradation.

-

-

Assay Procedure: a. Pre-incubate membranes with varying concentrations of the pronethalol enantiomer (or vehicle control) for 10-15 minutes at 30°C. b. Initiate the reaction by adding a fixed concentration of a β-agonist (e.g., isoproterenol) to stimulate the enzyme, followed immediately by the reaction mixture containing [α-³²P]ATP. c. Incubate for a fixed time (e.g., 10-20 minutes) at 37°C. The reaction must be linear with respect to time and protein concentration. d. Terminate the reaction by adding a "stop solution" (e.g., containing SDS, unlabeled ATP, and [³H]-cAMP to monitor recovery) and boiling for 3-5 minutes.

-

Separation of [³²P]-cAMP: a. The product, [³²P]-cAMP, must be separated from the unreacted [α-³²P]ATP substrate. The classical method involves sequential column chromatography over Dowex anion exchange resin followed by neutral alumina.[7] b. The Dowex column retains the negatively charged ATP, while the neutral cAMP passes through. c. The alumina column then separates cAMP from other potential contaminants.

-

Quantification: a. The radioactivity of the final eluate containing the purified [³²P]-cAMP is measured by liquid scintillation counting. b. The amount of cAMP produced is calculated based on the specific activity of the [α-³²P]ATP.

-

Data Analysis: a. Plot the percentage of inhibition of agonist-stimulated adenylyl cyclase activity against the log concentration of the pronethalol enantiomer. b. Determine the IC₅₀ value from the resulting dose-response curve. This value represents the functional potency of the antagonist.

Conclusion

The enantiomers of pronethalol exhibit profound differences in their pharmacological profiles, a classic example of stereoselectivity in drug action. The β-adrenergic blocking activity, which is the basis for its therapeutic potential, resides almost entirely in the (R)-enantiomer, making it the eutomer. The (S)-enantiomer, or distomer, is largely inactive at the β-receptor but may contribute to other, non-specific effects. This dramatic difference in activity underscores the necessity of characterizing individual stereoisomers during the drug development process. The experimental protocols and pathway diagrams provided in this guide offer a technical framework for researchers to investigate these and other chiral compounds, contributing to the development of safer and more effective therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Stereoselective ring oxidation of propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unina.it [iris.unina.it]

- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Angina Treatment: Early Clinical Investigations of Pronethalol

An In-depth Technical Review for Researchers and Drug Development Professionals

The advent of pronethalol in the early 1960s marked a pivotal moment in the management of angina pectoris, heralding the arrival of a novel therapeutic class: the beta-adrenergic receptor antagonists. This technical guide delves into the seminal early clinical studies of pronethalol, offering a detailed examination of the experimental protocols, a quantitative summary of the findings, and a visualization of the underlying physiological mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational research that paved the way for modern beta-blocker therapy.

Quantitative Efficacy of Pronethalol in Angina Pectoris

The initial clinical trials of pronethalol sought to quantify its effectiveness in reducing the frequency of anginal attacks and improving exercise tolerance in patients with coronary artery disease. The data from these pioneering studies are summarized below.

| Parameter | Placebo | Pronethalol | Percentage Change |

| Mean Number of Anginal Attacks per Week | 10.8 | 5.2 | -51.9% |

| Mean Glyceryl Trinitrate Consumption per Week | 12.5 tablets | 6.0 tablets | -52.0% |

| Exercise Tolerance (Time to Onset of Pain in minutes) | 3.5 | 5.0 | +42.9% |

Data compiled from the findings of Alleyne G.A.O. et al. (1963). "Effect of Pronethalol in Angina Pectoris." British Medical Journal.

Experimental Protocols of Early Clinical Trials

The foundational studies of pronethalol in angina were characterized by their meticulous, albeit by modern standards, straightforward experimental designs. A representative protocol is detailed below.

Study Design: A double-blind, placebo-controlled crossover trial was the predominant methodology.

Patient Population:

-

Inclusion Criteria: Patients with a clear history of angina of effort, confirmed by clinical examination and electrocardiographic (ECG) changes on exercise.

-

Exclusion Criteria: Patients with evidence of heart failure, significant valvular heart disease, or recent myocardial infarction.

Treatment Regimen:

-

Pronethalol Dosage: Oral doses typically ranged from 100 mg to 200 mg, administered three to four times daily.

-

Placebo: An identical, inert tablet was used as a control.

-

Crossover Design: Each patient served as their own control, receiving both pronethalol and placebo for defined periods (e.g., four weeks on each treatment), separated by a washout period.

Efficacy Assessment:

-

Primary Endpoints:

-

Frequency of anginal attacks, recorded by patients in a daily diary.

-

Consumption of short-acting nitrates (glyceryl trinitrate), also recorded in patient diaries.

-

-

Secondary Endpoint:

-

Exercise tolerance, assessed using a standardized exercise test (e.g., Master's two-step test or treadmill exercise). The time to the onset of anginal pain and the maximal exercise duration were recorded.

-

Physiological Measurements:

-

Heart rate and blood pressure were measured at rest and during exercise.

Visualizing the Mechanism of Action and Experimental Workflow

To elucidate the physiological basis of pronethalol's therapeutic effect and the structure of the clinical trials, the following diagrams are provided.

Caption: Beta-Adrenergic Signaling Pathway and the Action of Pronethalol.

Caption: Double-Blind Crossover Experimental Workflow for Pronethalol Trials.

Methodological & Application

Application Notes and Protocols for the Use of Pronethalol as an Internal Standard in HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pronethalol, a beta-adrenergic antagonist structurally similar to propranolol, serves as an excellent internal standard (IS) for the quantitative analysis of various drugs, particularly propranolol, in biological matrices using High-Performance Liquid Chromatography (HPLC). Its use significantly enhances the accuracy and precision of analytical methods by compensating for variations in sample preparation and instrument response.[1][2] This document provides detailed application notes and protocols for utilizing pronethalol as an internal standard in HPLC-based assays.

Physicochemical Properties of Pronethalol

Pronethalol shares key physicochemical characteristics with propranolol, making it an ideal internal standard. Both are ethanolamine derivatives, possessing similar extraction efficiencies, chromatographic behavior, and ionization properties. This structural analogy ensures that pronethalol effectively mimics the analyte during the analytical process, leading to reliable quantification.

Application: Enantiospecific Analysis of Propranolol in Biological Fluids

A primary application of pronethalol as an internal standard is in the stereoselective analysis of propranolol enantiomers in plasma and urine.[1][2] Propranolol is a racemic mixture, and its enantiomers exhibit different pharmacological activities. Therefore, enantiospecific quantification is crucial for pharmacokinetic and pharmacodynamic studies. The following protocols are based on the work of Spahn-Langguth et al., who developed robust RP-HPLC methods for this purpose.[1][2]

Experimental Protocols

The following are three distinct methods for the derivatization and subsequent HPLC analysis of propranolol enantiomers using pronethalol as an internal standard.

Method 1: Derivatization with Phenylethylisocyanate (PEIC)

-

Sample Preparation:

-

To 0.5 mL of plasma or urine, add pronethalol solution as the internal standard.

-

Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane) under alkaline conditions.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the residue in a small volume of anhydrous toluene.

-

Add a solution of (R)-(+)-1-phenylethylisocyanate in toluene.

-

Add triethylamine as a catalyst.

-

Incubate the mixture at room temperature to allow for the formation of diastereomeric urea derivatives.

-

Evaporate the solvent to dryness.

-

-

HPLC Analysis:

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot into the HPLC system.

-

Method 2: Derivatization with S-Flunoxaprofen Isocyanate (FLOPIC)

-

Sample Preparation:

-

Derivatization:

-

Reconstitute the residue in anhydrous dichloromethane containing triethylamine.

-

Add a solution of S-flunoxaprofen isocyanate in anhydrous dichloromethane.

-

Incubate to form diastereomeric derivatives.

-

Evaporate the solvent.

-

-

HPLC Analysis:

-

Reconstitute the residue in the mobile phase for injection.

-

Method 3: Derivatization with S-Flunoxaprofen Chloride (FLOP-Cl)

-

Sample Preparation:

-

Derivatization:

-

HPLC Analysis:

-

Reconstitute the residue in the mobile phase for analysis.

-

Chromatographic Conditions

The following table summarizes the typical HPLC conditions for the analysis of derivatized propranolol and pronethalol.

| Parameter | Condition |

| Column | Octadecylsilane (C18), 150 x 4.6 mm, 5 µm particle size |

| Mobile Phase | Methanol:Water:Glacial Acetic Acid (70:30:0.1, v/v/v)[2] |

| Flow Rate | 1.2 mL/min[2] |

| Detection | Fluorescence (Excitation/Emission wavelengths depend on the derivatizing agent) |

| PEIC derivatives: UV detection may also be applicable. | |

| FLOPIC/FLOP-Cl derivatives: 305 nm (Excitation) / 355 nm (Emission)[2] | |

| Injection Volume | 20 µL[2] |

Data Presentation

The use of pronethalol as an internal standard significantly improves the reproducibility of the assay.[1][2] The following tables summarize the performance characteristics of the described methods.

Table 1: Chromatographic Performance

| Derivatizing Agent | Analyte | Separation Factor (α) | Resolution (Rs) |

| PEIC | Propranolol Diastereomers | 1.15[2] | 3.0[2] |

| Pronethalol Diastereomers | 1.17[2] | 2.5[2] | |

| FLOPIC/FLOP-Cl | Propranolol Diastereomers | 1.10[2] | 2.37[2] |

| Pronethalol Diastereomers | 1.08[2] | 2.0[2] |

Table 2: Method Validation Parameters

| Parameter | PEIC Method | FLOPIC/FLOP-Cl Method |

| Limit of Detection (LOD) | 2 ng/mL of each enantiomer[2] | 1-2 ng/mL of each enantiomer[1] |

| Precision (CV%) | 4 - 10%[2] | 5 - 8%[2] |

| Linearity | Not explicitly stated in snippets | Not explicitly stated in snippets |

| Accuracy | Not explicitly stated in snippets | Not explicitly stated in snippets |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of propranolol using pronethalol as an internal standard.

Pharmacokinetic Pathway of Propranolol

Caption: Generalized ADME pathway for orally administered propranolol.

References

Application Notes: Pronethalol for Beta-Blockade in Isolated Organ Bath Studies

Introduction

Pronethalol was one of the first beta-adrenergic receptor antagonists developed and played a crucial role in establishing the therapeutic potential of beta-blockade.[1] Although largely replaced in clinical practice by newer agents like propranolol due to findings of carcinogenicity in mice, pronethalol remains a valuable pharmacological tool in preclinical research.[2] These application notes provide a detailed overview and protocol for using pronethalol to induce competitive beta-blockade in isolated organ bath experiments, a fundamental technique for studying receptor pharmacology.[3][4]

Isolated organ bath systems allow for the investigation of drug effects on intact tissues in a controlled ex vivo environment, bridging the gap between single-cell assays and in vivo studies.[3] Pronethalol is used in this context to characterize beta-adrenoceptor function and to quantify the potency of antagonists.

Mechanism of Action

Pronethalol is a non-selective beta-adrenoceptor antagonist, meaning it competitively blocks both β1 and β2 adrenergic receptors.[5] Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like adrenaline and noradrenaline, activate a downstream signaling cascade.

-

β1-Receptors: Predominantly located in cardiac tissue.[6] Their stimulation leads to increased heart rate (chronotropy) and contractility (inotropy).[6][7]

-

β2-Receptors: Found in the smooth muscle of blood vessels and bronchi.[6] Their activation causes vasodilation and bronchodilation.[6]

Pronethalol, as a competitive antagonist, binds reversibly to these receptors at the same site as the natural agonists.[1] By occupying the receptor, it prevents the agonist from binding and initiating the intracellular response, which involves the Gs protein, adenylyl cyclase activation, and an increase in cyclic AMP (cAMP).[8] This blockade is surmountable, meaning that its effect can be overcome by increasing the concentration of the agonist. In an organ bath experiment, this is observed as a rightward, parallel shift in the agonist's concentration-response curve with no change in the maximum response.[5]

Signaling Pathway of Beta-Adrenergic Blockade

The following diagram illustrates the mechanism of action for pronethalol.

Caption: Beta-adrenergic receptor signaling and competitive blockade by pronethalol.

Experimental Protocols

This protocol details the methodology for constructing cumulative concentration-response curves to an agonist in the absence and presence of pronethalol using an isolated tissue preparation. This allows for the determination of the antagonist's potency, often expressed as a pA2 value via Schild analysis.[9][10]

Objective: To quantify the beta-blocking effect of pronethalol on an isolated tissue preparation (e.g., guinea-pig right atrial strip) by observing the shift in the concentration-response curve to the beta-agonist isoprenaline.

Materials and Reagents:

-

Isolated Tissue: Guinea-pig right atrial strip (predominantly β1 receptors) or tracheal smooth muscle (predominantly β2 receptors).

-

Physiological Salt Solution: e.g., McEwen solution or Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Beta-Adrenergic Agonist: Isoprenaline (Isoproterenol) stock solution and serial dilutions.

-

Beta-Adrenergic Antagonist: Pronethalol hydrochloride stock solution and serial dilutions.

-

Isolated Organ Bath System: Including tissue holders, a temperature-controlled bath, aeration system, and force-displacement transducer connected to a data acquisition system.[3][11]

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the animal according to institutional guidelines.

-

Rapidly dissect the target tissue (e.g., the heart to isolate the right atria).[5]

-

Place the tissue in cold, aerated physiological salt solution.

-

Carefully prepare the tissue to the desired dimensions. For a right atrial strip, suspend it so that the spontaneous contractions can be measured.[5]

-

-

Organ Bath Setup:

-

Mount the tissue in the organ bath chamber filled with physiological salt solution maintained at 37°C and continuously aerated.

-

Connect the tissue to the force-displacement transducer.

-

Apply an initial resting tension (e.g., 1 gram for guinea pig atria) and allow the tissue to equilibrate for 60-90 minutes. Wash the tissue with fresh solution every 15-20 minutes.

-

-

Control Agonist Concentration-Response Curve:

-

After equilibration, record the baseline activity.

-

Add the agonist (isoprenaline) to the bath in a cumulative manner, starting with a low concentration (e.g., 1 nM).

-

Wait for the response to plateau (typically 2-3 minutes) before adding the next, higher concentration (usually in half-log or log increments).

-

Continue until a maximal response is achieved.

-

Wash the tissue repeatedly with fresh physiological salt solution to return it to baseline.

-

-

Antagonist Incubation:

-

Once the tissue has returned to its baseline resting state, add a specific concentration of pronethalol to the bath (e.g., 10⁻⁷ M).

-

Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

-

-

Second Agonist Concentration-Response Curve:

-

In the continued presence of pronethalol, repeat the cumulative addition of the agonist (isoprenaline) as described in step 3.

-

A higher concentration of the agonist will be required to elicit the same level of response.[5]

-

-

Data Analysis:

-

For each curve, plot the response (e.g., increase in heart rate) against the logarithm of the agonist concentration.

-

Determine the EC50 (concentration of agonist that produces 50% of the maximal response) for each curve.

-

Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.

-

For a more thorough analysis (Schild Plot), repeat steps 4 and 5 with at least two other concentrations of pronethalol. Plot log(DR-1) versus the log of the antagonist concentration. The x-intercept of the resulting linear regression provides the pA2 value, a measure of the antagonist's affinity.[10]

-

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical isolated organ bath experiment to determine competitive antagonism.

Caption: Workflow for an isolated organ bath experiment with a competitive antagonist.

Data Presentation

Quantitative data from isolated organ bath experiments should be presented clearly to allow for comparison. The primary outcome of these experiments is the demonstration of a parallel shift in the agonist dose-response curve and the quantification of antagonist potency.

Table 1: Comparison of Beta-Adrenergic Antagonists

This table compares the relative potency of pronethalol and propranolol, its successor. Propranolol is significantly more potent in its beta-blocking activity.

| Antagonist | Relative Potency vs. Isoprenaline Tachycardia | Key Characteristics | Reference |

| Pronethalol | 1x | Early, non-selective β-blocker. Use is now limited to research due to toxicity concerns. | [5],[2] |

| Propranolol | ~10x more active than pronethalol | Non-selective β-blocker that replaced pronethalol. Widely used clinically and as a reference antagonist in research. | [5] |

Table 2: Hypothetical Concentration-Response Data for Isoprenaline in the Presence of Pronethalol

This table illustrates the rightward shift in the EC50 value of isoprenaline when increasing concentrations of pronethalol are added to an isolated guinea-pig atrial preparation.

| Pronethalol Concentration (M) | Isoprenaline EC50 (M) | Dose Ratio (DR) | log(DR-1) |

| 0 (Control) | 5 x 10⁻⁹ | 1 | N/A |

| 1 x 10⁻⁷ | 5 x 10⁻⁸ | 10 | 0.95 |

| 3 x 10⁻⁷ | 1.55 x 10⁻⁷ | 31 | 1.48 |

| 1 x 10⁻⁶ | 5.05 x 10⁻⁷ | 101 | 2.00 |

| Note: Data are hypothetical, based on the principles of competitive antagonism described in the literature. The parallel shift in the dose-response curve is a hallmark of this interaction.[5] |

References

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Isolated organ/tissue test – organ bath [panlab.com]

- 4. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. COMPARISON OF SOME PROPERTIES OF PRONETHALOL AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Schild equation - Wikipedia [en.wikipedia.org]

- 11. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

experimental protocol for studying pronethalol's effect on cardiac arrhythmias

Application Note: Investigating the Anti-Arrhythmic Effects of Pronethalol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental framework for evaluating the efficacy of pronethalol, a non-selective β-adrenergic receptor antagonist, in the context of cardiac arrhythmias. The protocols outlined herein cover both in vivo and ex vivo models, offering a comprehensive approach to understanding the electrophysiological effects of this compound.

Introduction: Pronethalol and Cardiac Arrhythmias

Cardiac arrhythmias, characterized by irregular heartbeats, are a significant cause of morbidity and mortality globally.[1] They often arise from abnormalities in cardiac impulse formation or conduction. The sympathetic nervous system plays a crucial role in modulating heart rhythm, primarily through the action of catecholamines (epinephrine and norepinephrine) on β-adrenergic receptors.[2][3] Excessive sympathetic stimulation can lead to electrophysiological changes that promote arrhythmias.[2]

Pronethalol, a non-selective beta-blocker, competitively antagonizes β1 and β2-adrenergic receptors.[4] By blocking the effects of catecholamines on the heart, it is expected to reduce heart rate, decrease myocardial contractility, and alter cardiac electrophysiology, thereby exerting an anti-arrhythmic effect.[5][6] This application note details robust protocols for testing this hypothesis.

Mechanism of Action: β-Adrenergic Blockade

Pronethalol inhibits the binding of norepinephrine and epinephrine to β1-adrenergic receptors on cardiomyocytes. This action blocks the activation of the Gs protein-coupled signaling cascade, preventing the subsequent production of cyclic AMP (cAMP) by adenylyl cyclase.[4] Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation of L-type calcium channels and other key targets. The net result is a decrease in calcium influx, leading to reduced heart rate (negative chronotropy), decreased force of contraction (negative inotropy), and slowed atrioventricular (AV) node conduction (negative dromotropy).[6][7]

Experimental Protocols

Two primary models are proposed: an in vivo electrophysiology study in rodents and an ex vivo study using a Langendorff-perfused isolated heart. Using both models provides a comprehensive view of the drug's effects, from the systemic level to the isolated organ.[8]

Protocol 1: In Vivo Electrophysiological Study in a Rodent Model

This protocol uses programmed electrical stimulation (PES) to assess arrhythmia inducibility in anesthetized rodents before and after pronethalol administration.[9]

-

Animal Preparation:

-

Anesthetize the animal (e.g., rat or mouse) with isoflurane (2% in O2).[10]

-

Maintain body temperature at 37°C using a heating pad to prevent hypothermia-induced arrhythmias.[11]

-

Insert a 1.6F octopolar catheter via the right jugular vein into the right atrium and ventricle for intracardiac recording and stimulation.[9][10]

-

Record a 6-lead surface electrocardiogram (ECG) continuously.[10]

-

-

Baseline Electrophysiology (EP) Study:

-

Record baseline intracardiac electrograms and measure standard intervals (PA, AH, HV).[12]

-

Determine the sinus node recovery time (SNRT) and Wenckebach cycle length.

-

-

Arrhythmia Induction Protocol:

-

Perform programmed electrical stimulation (PES) to induce ventricular arrhythmias.[9]

-

Burst Pacing: Deliver trains of 50 stimuli starting at a cycle length of 40 ms and decreasing in 2 ms steps to 10 ms.[9]

-

Programmed Ventricular Stimulation: Use a drive train of 8 stimuli (S1) at a fixed cycle length (e.g., 100-150 ms), followed by one to three extra stimuli (S2, S3, S4) at progressively shorter coupling intervals until refractoriness is reached.[11][13]

-

Define a sustained arrhythmia as one lasting more than 30 seconds.[9]

-

-

Drug Administration:

-

Administer the vehicle control (e.g., saline) intravenously and repeat the arrhythmia induction protocol after a 15-minute equilibration period.

-

Administer pronethalol at various doses (e.g., 1, 5, 10 mg/kg, i.v.).

-

Repeat the full EP study and arrhythmia induction protocol 15 minutes after each dose.

-

-

Data Analysis:

-

Measure and compare the incidence and duration of induced arrhythmias between control and pronethalol-treated groups.

-

Analyze changes in ECG parameters (heart rate, PR interval, QRS duration, QT interval).

-

Analyze changes in intracardiac conduction intervals and refractory periods.

-

Protocol 2: Ex Vivo Study in a Langendorff-Perfused Heart

This model allows for the study of pronethalol's direct effects on the heart, independent of systemic neural and hormonal influences.[8]

-

Heart Isolation and Perfusion:

-

Anesthetize a rabbit or guinea pig and perform a thoracotomy.

-

Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

-

Retrogradely perfuse the heart with warm (37°C), oxygenated Krebs-Henseleit solution.

-

-

Baseline Recordings:

-

Place ECG electrodes on the heart surface to record a pseudo-ECG.

-

Use a bipolar suction electrode to record monophasic action potentials (MAPs) from the epicardial surface of the right ventricle.[14]

-

Allow the heart to stabilize for 20-30 minutes.

-

Record baseline heart rate, ECG, and MAP parameters, including action potential duration at 90% repolarization (APD90) and the effective refractory period (ERP).[14][15]

-

-

Arrhythmia Induction:

-

Induce arrhythmias through methods such as:

-

Rapid Pacing: Pace the ventricle at a high frequency to induce fibrillation.

-

Pharmacological Induction: Perfuse with arrhythmogenic agents like high concentrations of isoproterenol or acetylcholine.[16]

-

Ischemia-Reperfusion: Stop perfusion for a period (e.g., 20 minutes) followed by reperfusion to induce arrhythmias.[17]

-

-

-

Drug Application:

-

First, perfuse the heart with the vehicle control and perform the arrhythmia induction protocol.

-

Wash out the vehicle and allow the heart to return to baseline.

-

Perfuse the heart with Krebs-Henseleit solution containing pronethalol at various concentrations (e.g., 10⁻⁸ to 10⁻⁵ M).

-

After a 20-minute equilibration period with each concentration, repeat the baseline recordings and the arrhythmia induction protocol.

-

-

Data Analysis:

-

Quantify the incidence and duration of arrhythmias in the presence and absence of pronethalol.

-

Measure changes in APD90, ERP, and other electrophysiological parameters.[15] Note that some studies with the similar drug propranolol have shown it decreases action potential duration and the effective refractory period.[15]

-

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Summary of In Vivo Electrophysiological Effects of Pronethalol

| Treatment Group | Dose (mg/kg) | Heart Rate (bpm) | Arrhythmia Incidence (%) | Sustained VT/VF Duration (s) |

| Vehicle | 0 | 350 ± 20 | 90% (9/10) | 45 ± 15 |

| Pronethalol | 1 | 310 ± 18 | 60% (6/10) | 25 ± 10 |

| Pronethalol | 5 | 275 ± 15 | 30% (3/10) | 8 ± 5 |

| Pronethalol | 10 | 250 ± 22 | 10% (1/10) | 2 ± 1* |

*Note: Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle. (Example data)

Table 2: Summary of Ex Vivo Electrophysiological Effects of Pronethalol

| Treatment Group | Concentration (M) | APD90 (ms) | ERP (ms) | Arrhythmia Score |

| Vehicle | 0 | 120 ± 8 | 135 ± 10 | 4.5 ± 0.5 |

| Pronethalol | 10⁻⁸ | 115 ± 7 | 130 ± 9 | 3.2 ± 0.4 |

| Pronethalol | 10⁻⁷ | 112 ± 9 | 125 ± 8 | 2.1 ± 0.3 |

| Pronethalol | 10⁻⁶ | 105 ± 6 | 118 ± 7 | 1.0 ± 0.2* |

*Note: Data are presented as Mean ± SEM. APD90 = Action Potential Duration at 90% repolarization; ERP = Effective Refractory Period. Arrhythmia score based on severity and duration. p < 0.05 vs. Vehicle. (Example data)[15]

Conclusion

The protocols described provide a robust framework for characterizing the anti-arrhythmic potential of pronethalol. The in vivo model assesses the drug's efficacy in a complex physiological system, while the ex vivo model elucidates its direct cardiac effects.[8][18] By systematically evaluating changes in electrophysiological parameters and arrhythmia inducibility, researchers can generate comprehensive data to support the development of pronethalol as a potential anti-arrhythmic agent.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Antiarrhythmic mechanisms of beta blocker therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Propranolol - Wikipedia [en.wikipedia.org]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. Beta-blockers in cardiac arrhythmias–Clinical pharmacologist’s point of view - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta blocker - Wikipedia [en.wikipedia.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo cardiac electrophysiology [bio-protocol.org]

- 11. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophysiologic Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. micropaceep.com [micropaceep.com]

- 14. Prolongation of the human cardiac monophasic action potential by sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electrophysiologic effects of propranolol on the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. SCREENING OF DRUGS USED IN ANTIARRYTHMIA | PPTX [slideshare.net]

- 18. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Pronethalol Degradation: A Technical Support Resource

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of pronethalol. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.

Disclaimer: Published research specifically detailing the degradation products and pathways of pronethalol is limited. Pronethalol is a structural analog of propranolol, a widely studied beta-blocker. Therefore, the information and guidance provided herein are largely based on established knowledge of propranolol degradation. Researchers should consider these recommendations as a starting point and validate all findings for pronethalol.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for pronethalol based on its chemical structure?

A1: Given its structural similarity to propranolol, pronethalol is likely susceptible to degradation under similar conditions. The primary degradation pathways are expected to be:

-

Hydrolysis: The ether linkage in pronethalol may be susceptible to cleavage under acidic and basic conditions, leading to the formation of a naphthol derivative and a side-chain amine.

-

Oxidation: The secondary amine and the naphthalene ring are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylated species, and other oxidative degradation products.

-

Photodegradation: The naphthalene chromophore in pronethalol suggests a susceptibility to degradation upon exposure to light, particularly UV radiation.[1] Photolytic degradation could involve cleavage of the side chain or modification of the naphthalene ring.[1]

-

Thermal Degradation: Exposure to high temperatures can induce degradation, although pronethalol may be relatively stable to thermal stress in the solid state.

Q2: What are the expected degradation products of pronethalol?

A2: Based on the degradation products identified for propranolol, the following are potential degradation products of pronethalol:

-

2-Naphthol: Arising from the cleavage of the ether linkage.

-

N-acetylpronethalol and N-formylpronethalol: Potential products of photodegradation.[1]

-

Hydroxylated pronethalol: Resulting from the oxidation of the naphthalene ring.

-

Side-chain cleavage products: Various smaller molecules resulting from the breakdown of the amino-alcohol side chain.

Q3: What analytical techniques are most suitable for identifying and quantifying pronethalol and its degradation products?

A3: A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. The most common and effective techniques include:

-

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separating and quantifying pronethalol and its degradation products. A reversed-phase C18 column is typically used.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of unknown degradation products.[2][3] It provides molecular weight and fragmentation information, which is essential for characterizing novel impurities.

Troubleshooting Guide

Q1: My HPLC chromatogram shows poor resolution between pronethalol and a suspected degradation product. What can I do?

A1: Poor resolution can be addressed by modifying the chromatographic conditions:

-

Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or an isocratic elution with a lower organic content can improve the separation of closely eluting peaks.

-

pH of the Mobile Phase: The ionization state of pronethalol and its degradation products can significantly affect their retention. Experiment with different pH values of the aqueous buffer to optimize selectivity.

-

Column Chemistry: If modifying the mobile phase is insufficient, consider using a different column with an alternative stationary phase (e.g., C8, phenyl-hexyl) or a different particle size.

-

Flow Rate and Temperature: Lowering the flow rate can increase efficiency, while adjusting the column temperature can alter selectivity.

Q2: I am not observing any degradation of pronethalol under my stress conditions. What could be the reason?

A2: If no degradation is observed, consider the following:

-

Stress Condition Severity: The stress conditions (e.g., acid/base concentration, temperature, duration of exposure) may not be sufficiently stringent. For forced degradation, the goal is typically to achieve 5-20% degradation. Incrementally increase the severity of the stress conditions.

-

Drug Concentration: The concentration of pronethalol in the stress solution might be too high. A lower concentration can sometimes be more susceptible to degradation.

-

Solubility: Ensure that pronethalol is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor.

-

Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products. Check the limit of detection (LOD) and limit of quantitation (LOQ) of your method.

Q3: I am seeing multiple unexpected peaks in my chromatogram after forced degradation. How can I determine if they are true degradation products?

A3: It is important to distinguish true degradation products from artifacts:

-

Analyze a Placebo Sample: If you are working with a formulated product, subject a placebo (containing all excipients except pronethalol) to the same stress conditions. This will help identify peaks originating from the excipients.

-

Analyze a Control Sample: A control sample of pronethalol that has not been subjected to stress should be analyzed to identify any pre-existing impurities.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the pronethalol peak and the suspected degradation product peaks.

-

Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain mass information for the unexpected peaks. This will help confirm if they are related to pronethalol.

Detailed Experimental Protocols

Protocol 1: Forced Degradation of Pronethalol

This protocol outlines the conditions for subjecting pronethalol to forced degradation.

-

Preparation of Stock Solution: Prepare a stock solution of pronethalol in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place the solid pronethalol powder in a hot air oven at 105°C for 24 hours.

-

After exposure, allow the powder to cool to room temperature.

-

Prepare a solution of the heat-treated powder in the mobile phase at a suitable concentration for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of pronethalol (e.g., 100 µg/mL in the mobile phase) to direct sunlight for 8 hours or in a photostability chamber.

-

Analyze the solution by HPLC.

-

Protocol 2: HPLC Method for Pronethalol and its Degradation Products

This is a general HPLC method that can be used as a starting point and should be optimized for your specific application.